4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-thiomorpholin-4-ylsulfonyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S2/c12-9(13)8-5-7(6-10-8)17(14,15)11-1-3-16-4-2-11/h5-6,10H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDRPBQCMYIWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid typically involves:
- Construction or derivatization of the pyrrole-2-carboxylic acid core.
- Introduction of the thiomorpholine ring.
- Sulfonylation of the thiomorpholine nitrogen to form the sulfonyl group.
Pyrrole-2-carboxylic Acid Core Formation
The pyrrole-2-carboxylic acid scaffold is often prepared by:
- Oxidation of substituted pyrroles or via cyclization of appropriate precursors.
- Functionalization at the 2-position to introduce the carboxylic acid group, commonly through oxidation or hydrolysis of esters or nitriles.
For example, oxidation of 1-substituted pyrroles with KMnO4 under reflux conditions yields the corresponding pyrrole-2-carboxylic acids in moderate to good yields (around 55%).
Sulfonylation Process
Sulfonylation of the thiomorpholine nitrogen to form the sulfonyl group can be achieved by:
- Oxidation of the thiomorpholine ring to the sulfone using oxidizing agents like H2O2.
- Alternatively, sulfonyl chlorides or sulfonic acid derivatives can be employed to directly sulfonylate the nitrogen under controlled conditions.
The oxidation method is preferred for its selectivity and relatively mild conditions.
Detailed Reaction Conditions and Parameters
The following table summarizes typical reaction conditions for key steps in the synthesis:
| Step | Reagents/Conditions | Solvents | Temperature | Time | Yield (%) (if reported) |
|---|---|---|---|---|---|
| Pyrrole oxidation to acid | KMnO4, NaHCO3 (aqueous reflux) | Water | Reflux (~100 °C) | Several hours | ~55% |
| Halogenation of pyrrole | SOCl2 (thionyl chloride) | Benzene or inert solvent | Reflux | 1–3 hours | ~90% |
| Thiomorpholine substitution | Thiomorpholine, dioxane | Dioxane | Room temp to reflux | Hours | Not reported |
| Sulfone formation | H2O2 (30%), AcOH | Acetic acid | 55–60 °C | Several hours | Not reported |
Representative Synthetic Route Summary
Pyrrole-2-carboxylic acid synthesis : Starting from a substituted pyrrole, oxidation with potassium permanganate in aqueous bicarbonate under reflux yields the carboxylic acid at the 2-position.
Halogenation : The pyrrole acid is converted to the corresponding acid chloride or halogenated derivative using thionyl chloride under reflux.
Thiomorpholine substitution : The halogenated intermediate reacts with thiomorpholine in dioxane, allowing nucleophilic substitution to form the thiomorpholine-substituted pyrrole.
Sulfonylation (oxidation) : The thiomorpholine ring is oxidized with hydrogen peroxide in acetic acid at 55–60 °C to generate the sulfonyl derivative.
Purification : The final product is isolated by extraction, crystallization, or chromatography, depending on scale and purity requirements.
Additional Notes on Reaction Optimization
- Solvent choice is critical: dioxane is commonly used for nucleophilic substitution; acetic acid is preferred for oxidation steps.
- Reaction temperatures are moderate to avoid decomposition of sensitive pyrrole rings.
- Excess oxidant is often used to ensure complete conversion to the sulfone.
- Reaction times vary from a few hours to overnight to maximize yields.
- Acidic or basic workups are employed to isolate the carboxylic acid in its free form or as salts.
Comparative Data Table of Key Intermediates and Conditions
| Intermediate | Reagent(s) | Solvent(s) | Temp (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Pyrrole-2-carboxylic acid | KMnO4, NaHCO3 | Water | 100 | 4–6 | Moderate yield, oxidation step |
| Pyrrole acid chloride | SOCl2 | Benzene | Reflux | 1–3 | High yield, halogenation step |
| Thiomorpholine-substituted pyrrole | Thiomorpholine | Dioxane | RT–80 | 2–12 | Nucleophilic substitution |
| Thiomorpholine sulfone | H2O2 (30%), AcOH | Acetic acid | 55–60 | 4–6 | Oxidation to sulfonyl derivative |
Research Findings and Literature Support
- The oxidation of thiomorpholine to its sulfone is a well-established method for sulfonylation in heterocyclic chemistry, providing good selectivity and functional group tolerance.
- The pyrrole-2-carboxylic acid core can be efficiently prepared via oxidative methods with permanganate, which is a classical approach in heterocyclic synthesis.
- The substitution of halogenated pyrrole derivatives with thiomorpholine is facilitated in polar aprotic solvents like dioxane, enabling nucleophilic displacement without ring degradation.
- Patent literature on related sulfonylated heterocycles confirms the use of similar reaction conditions, solvents, and reagents, emphasizing the importance of controlled temperature and reaction times for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
Chemistry
-
Building Block for Complex Molecules :
- The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures by utilizing its functional groups .
- Reactivity :
Biology
-
Biochemical Probes :
- Due to its unique structural features, this compound is being investigated as a biochemical probe to study protein interactions and cellular mechanisms .
- Ion Channel Modulation :
Medicine
- Therapeutic Properties :
- Pharmacological Interest :
Industry
- Material Development :
Case Studies
- Antimicrobial Activity Evaluation :
- Anti-inflammatory Mechanism Investigation :
Mechanism of Action
The mechanism of action of 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiomorpholine ring may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(thiomorpholine-4-sulfonyl)benzoic acid
- 4-(thiomorpholine-4-sulfonyl)aniline
- 4-(thiomorpholine-4-sulfonyl)benzohydrazide
Uniqueness
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a thiomorpholine ring and a pyrrole ring in its structure This combination provides distinct chemical and biological properties that are not commonly found in other similar compounds
Biological Activity
4-(Thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a thiomorpholine sulfonyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity, particularly its ability to interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrole-2-carboxylic acids exhibit significant antibacterial properties. For instance, compounds similar to 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid have shown inhibition against Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentrations (MIC)
Table 1 summarizes the MIC values reported for various derivatives against common bacterial strains:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 4-(Thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid | S. aureus | 20 - 40 |
| E. coli | 40 - 70 | |
| Ceftriaxone (control) | S. aureus | 0.1 |
| E. coli | 0.1 |
These findings indicate that while the compound exhibits activity against these bacterial strains, it is less potent than ceftriaxone, a commonly used antibiotic .
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored. Research indicates that certain pyrrole-based compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
- Tyrosine Kinase Inhibition : Some studies suggest that pyrrole derivatives can interact with ATP-binding sites of receptor tyrosine kinases, which are crucial for cancer cell signaling pathways. This interaction leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell division .
Case Studies
Several case studies have highlighted the efficacy of pyrrole derivatives in preclinical models:
- Study on Drug-Resistant Tuberculosis : A related study found that certain pyrrole-2-carboxamide derivatives exhibited potent anti-TB activity with MIC values below 0.016 µg/mL against drug-resistant strains, demonstrating the potential for developing new treatments based on this scaffold .
- In Vivo Tumor Models : In vivo studies have shown that specific derivatives can significantly reduce tumor size in xenograft models, suggesting their potential as therapeutic agents in oncology .
Q & A
Q. Optimization strategies :
- Use catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki coupling) and inert atmospheres to minimize side reactions .
- Monitor reaction progress with LCMS to identify intermediates and adjust stoichiometry .
- Improve yields (typically 60–95%) by optimizing temperature (e.g., 80–110°C for coupling) and solvent polarity (e.g., DMF for sulfonylation) .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the pyrrole ring (δ 6.5–7.5 ppm), sulfonyl group (δ 3.0–3.5 ppm for thiomorpholine protons), and carboxylic acid (δ 12–13 ppm for -COOH) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with <2 ppm error .
- HPLC purity analysis : Use C18 columns with UV detection (λ = 210–254 nm) to ensure >95% purity .
Q. Data interpretation :
- Compare experimental NMR shifts with DFT-predicted spectra for structural validation .
- Analyze LCMS fragmentation patterns to verify sulfonyl and carboxylate functional groups .
Advanced: How can density functional theory (DFT) guide the study of this compound’s electronic properties and reactivity?
Answer:
DFT methods (e.g., B3LYP/6-31G*) are used to:
Q. Methodology :
- Use hybrid functionals (e.g., B3LYP) with exact exchange terms for accurate thermochemical data .
- Incorporate solvent effects (e.g., PCM model) to replicate reaction conditions .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, LPS concentrations) when evaluating IL-6 inhibition .
- Compound purity : Re-test batches with HPLC to rule out impurities (>98% purity required) .
- Solubility issues : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure uniform dissolution in vitro .
Q. Validation steps :
- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate .
- Cross-validate with orthogonal assays (e.g., ELISA for cytokine quantification) .
Advanced: What strategies improve aqueous solubility for in vitro pharmacological studies?
Answer:
Q. Testing :
- Measure solubility via shake-flask method with UV/Vis quantification .
Basic: How can researchers confirm the incorporation of the thiomorpholine sulfonyl group?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
